MAO-A Inhibition: 338-Fold Greater Potency Than the Clinical Standard Moclobemide
The target compound demonstrates high potency against human Monoamine Oxidase A (MAO-A), a key target for antidepressant and anti-neurodegenerative therapies. In a direct cross-study comparison using recombinant human MAO-A, the target compound exhibits an IC50 of 18 nM [1]. This is 338-fold more potent than the clinically approved, reversible MAO-A inhibitor moclobemide, which has a reported IC50 of 6.1 µM (6,100 nM) in comparable enzymatic assays [2].
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Moclobemide (CAS 71320-77-9); IC50 = 6,100 nM |
| Quantified Difference | Target compound is ~338-fold more potent (18 nM vs 6,100 nM) |
| Conditions | Recombinant human MAO-A enzyme assay; substrate: 5-hydroxytryptamine; measurement: hydrogen peroxide production after 1 hour [1][2]. |
Why This Matters
This significant potency advantage identifies the compound as a high-value lead scaffold for developing next-generation MAO-A inhibitors that may achieve efficacy at lower doses than current therapies.
- [1] BindingDB. (n.d.). Ligand BDBM50075945 (CHEMBL3415815) Activity Data for MAO-A. Retrieved April 20, 2026. View Source
- [2] MedChemExpress. (n.d.). Moclobemide (Ro111163) Product Information. Retrieved April 20, 2026. View Source
